![molecular formula C12H14ClN3O3 B11843639 Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-Chlor-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Herstellung von Zwischenprodukten: Die Synthese beginnt mit der Herstellung von Zwischenprodukten wie Ethyl-2-cyano-4,4-dimethoxybutanoat durch Kupplung von Ethyl-2-cyanoacetat und 2-Brom-1,1-dimethoxyethan.

Bildung des Pyrimidinrings: Das Zwischenprodukt wird dann mit Formamidin umgesetzt, um 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol zu bilden.

Cyclisierung: Das Pyrimidin-4-ol-Zwischenprodukt unterliegt einer Cyclisierung, um 7H-Pyrrolo[2,3-d]pyrimidin-4-ol zu bilden.

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Diese Verfahren beinhalten oft den Einsatz von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-4-Chlor-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder ein Aldehyd zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um die Chlorgruppe zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid (NaN₃) oder Kaliumthiocyanat (KSCN).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Hydroxygruppe ein Keton ergeben, während die Substitution der Chlorgruppe durch ein Amin zu einem Amin-Derivat führen kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-Chlor-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Chlor-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben durch:

Hemmung von Enzymen: Sie kann an bestimmte Enzyme binden und deren Aktivität hemmen, wodurch Stoffwechselwege beeinflusst werden.

Modulation von Rezeptoren: Die Verbindung kann mit Zellrezeptoren interagieren und Signaltransduktionswege verändern.

Induktion von Apoptose: Sie kann den programmierten Zelltod (Apoptose) in Krebszellen induzieren, indem sie spezifische apoptotische Signalwege aktiviert.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

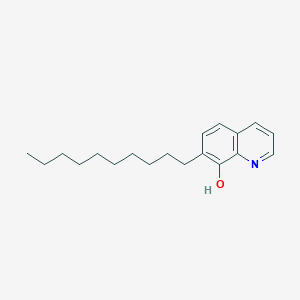

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-Chlor-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

4-Chlor-7H-Pyrrolo[2,3-d]pyrimidin: Diese Verbindung hat die gleiche Grundstruktur, fehlt aber die Ethyl-, Hydroxy- und Methylsubstitutionen.

Ethyl-4-Chlor-2-methylthio-5-pyrimidincarboxylat: Diese Verbindung hat einen ähnlichen Pyrimidinkern, jedoch mit anderen Substituenten, einschließlich einer Methylthiogruppe.

Die einzigartige Kombination von funktionellen Gruppen in Ethyl-4-Chlor-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat verleiht ihm einzigartige chemische Eigenschaften und biologische Aktivitäten, wodurch es eine wertvolle Verbindung für die Forschung und industrielle Anwendungen ist.

Eigenschaften

Molekularformel |

C12H14ClN3O3 |

|---|---|

Molekulargewicht |

283.71 g/mol |

IUPAC-Name |

ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C12H14ClN3O3/c1-4-6-14-10(13)7-9(17)8(12(18)19-5-2)16(3)11(7)15-6/h17H,4-5H2,1-3H3 |

InChI-Schlüssel |

YHWSNYCQTQKCEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=C(C(=C(N2C)C(=O)OCC)O)C(=N1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)